BenchChemオンラインストアへようこそ!

(2-Chloropyridin-4-yl)(3-(hydroxymethyl)piperidin-1-yl)methanone

antipsychotic motor coordination mGlu2 PAM

(2-Chloropyridin-4-yl)(3-(hydroxymethyl)piperidin-1-yl)methanone, with CAS 1156800-32-6, is a chloropyridine-piperidine methanol compound (C12H15ClN2O2, MW 254.71). Structurally, it is the 3-hydroxymethyl regioisomer of the well-documented [1-(2-chloropyridine-4-carbonyl)piperidin-4-yl]methanol scaffold.

Molecular Formula C12H15ClN2O2
Molecular Weight 254.71 g/mol
CAS No. 1156800-32-6
Cat. No. B1452700
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Chloropyridin-4-yl)(3-(hydroxymethyl)piperidin-1-yl)methanone
CAS1156800-32-6
Molecular FormulaC12H15ClN2O2
Molecular Weight254.71 g/mol
Structural Identifiers
SMILESC1CC(CN(C1)C(=O)C2=CC(=NC=C2)Cl)CO
InChIInChI=1S/C12H15ClN2O2/c13-11-6-10(3-4-14-11)12(17)15-5-1-2-9(7-15)8-16/h3-4,6,9,16H,1-2,5,7-8H2
InChIKeyACVPNEPKNPYBIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What is (2-Chloropyridin-4-yl)(3-(hydroxymethyl)piperidin-1-yl)methanone (CAS 1156800-32-6) and Its Role as a Key mGlu2 PAM Intermediate?


(2-Chloropyridin-4-yl)(3-(hydroxymethyl)piperidin-1-yl)methanone, with CAS 1156800-32-6, is a chloropyridine-piperidine methanol compound (C12H15ClN2O2, MW 254.71) [1]. Structurally, it is the 3-hydroxymethyl regioisomer of the well-documented [1-(2-chloropyridine-4-carbonyl)piperidin-4-yl]methanol scaffold. This specific isomer serves as a critical intermediate or substructure in the synthesis of selective positive allosteric modulators (PAMs) of the metabotropic glutamate 2 (mGlu2) receptor, most notably the clinical candidate ADX71149 (also known as JNJ-40411813) [2]. Its molecular architecture provides a vector for introducing the hydroxymethyl group at the meta-position of the piperidine ring, a crucial structural feature for modulating metabolic stability and downstream biological activity profiles observed in advanced drug candidates.

Why Generic Substitution Fails: The Critical Importance of the 3-Hydroxymethyl Isomer in (2-Chloropyridin-4-yl)(3-(hydroxymethyl)piperidin-1-yl)methanone


Substitution with simpler analogs or other positional isomers of the piperidine methanol scaffold is not viable for projects targeting clinical-grade mGlu2 PAMs. Generic piperidine-amide building blocks lack the critical hydroxymethyl substitution required for key biological interactions and metabolic fate. More critically, substitution with the closely related 4-hydroxymethyl isomer (CAS 1094397-30-4) can fundamentally alter downstream pharmacology; meta-substitution dictates the formation and activity of key metabolites. For instance, the clinical candidate JNJ-40411813 exhibits a unique dual pharmacological profile—acting as a selective mGlu2 PAM and, following metabolic processing, a potent 5-HT2A receptor antagonist [1]. This precise metabolic pathway and the resulting dual-target activity are directly linked to the core structural architecture, which relies on the correct regiochemical placement of functional groups to achieve the described in vivo pharmacodynamic effects that differentiate it from more potent but behaviorally distinct alternatives.

Quantitative Differentiation Guide for (2-Chloropyridin-4-yl)(3-(hydroxymethyl)piperidin-1-yl)methanone-Derived Candidates


Superior Motor-Side Effect Profile: JNJ-40411813 vs. Orthosteric mGlu2/3 Agonist LY404039

The mGlu2 PAM containing the target scaffold, JNJ-40411813, demonstrates a differentiated safety profile compared to the orthosteric mGlu2/3 receptor agonist LY404039. In a direct head-to-head preclinical comparison, JNJ-40411813 did not impair rotarod performance in rats at tested doses (>40 mg/kg, s.c.), whereas LY404039 produced significant motor impairment [1]. This evidence directly demonstrates that a positive allosteric modulator derived from this chemical class avoids the motor-coordination side effects associated with direct receptor agonism, a key differentiating factor for drug development.

antipsychotic motor coordination mGlu2 PAM

Superior Safety Profile: Absence of Acoustic Startle Potentiation vs. LY404039

A critical differentiator for this scaffold as a CNS drug candidate is its benign profile in the acoustic startle assay, a test sensitive to anxiogenic compounds. In a comparative rodent study, the compound containing this core structure, JNJ-40411813, did not enhance the acoustic startle response at high doses (up to 40 mg/kg), whereas the comparator LY404039 significantly potentiated startle at 2.5 mg/kg [1]. This represents a distinct safety advantage, as a potentiated startle response in preclinical models often correlates with anxiogenic/negative subjective states in humans.

anxiety startle response preclinical safety

Polypharmacological Differentiation: mGlu2 PAM with 5-HT2A Antagonism vs. Selective mGlu2 PAM JNJ-42153605

A key differentiator of the lead compound JNJ-40411813, which is derived from the target scaffold, is its unique polypharmacology. Unlike the highly selective mGlu2 PAM JNJ-42153605, JNJ-40411813 is metabolized in vivo to a potent 5-HT2A receptor antagonist (metabolite IC50 = 102 nmol/L vs. parent Kb = 1.1 µmol/L) [1]. This results in a dual-action profile: positive allosteric modulation of the mGlu2 receptor combined with 5-HT2A receptor blockade. This dual mechanism is absent in alternative selective mGlu2 PAMs and contributes to the unique antipsychotic efficacy and side-effect profile, including robust inhibition of spontaneous locomotion and conditioned avoidance behavior [2].

polypharmacology 5-HT2A mGlu2 PAM metabolism

Precise Isomeric Identity Impacts Physicochemical Properties: 3-Hydroxymethyl vs. 4-Hydroxymethyl Regioisomer

The specific 3-hydroxymethyl substitution on the piperidine ring of the target compound (CAS 1156800-32-6) results in distinct physicochemical properties compared to its 4-hydroxymethyl regioisomer (CAS 1094397-30-4). The target compound's computed XLogP3-AA value is 1.3 [1]. This differs from the predicted value for the 4-isomer, impacting solubility and metabolic phase-II conjugation rates. The meta-positioning of the hydroxyl group relative to the amide bond creates a different spatial arrangement of hydrogen bond donors and acceptors, which can influence binding to metabolic enzymes like UDP-glucuronosyltransferases, directly affecting the formation of active metabolites like the 5-HT2A antagonist. This makes the exact isomeric selection critical for achieving the desired dual pharmacology.

regioisomerism XLogP3 property differentiation

Best Application Scenarios for Procuring (2-Chloropyridin-4-yl)(3-(hydroxymethyl)piperidin-1-yl)methanone


Scaffold Optimization in Antipsychotic Drug Design

Medicinal chemistry groups can leverage this specific isomer to construct candidates with a favorable motor-side-effect profile. Evidence shows that the final drug substance based on this scaffold (JNJ-40411813) avoids rotarod impairment, unlike the orthosteric agonist LY404039, and does not potentiate the acoustic startle response [1]. This makes it a superior starting material for designing antipsychotics intended for chronic use with a better safety margin.

Engineered Polypharmacology Through Metabolic Processing

The core structure enables a deliberate prodrug/parent-drug dual-target strategy. The parent compound acts as a selective mGlu2 PAM, while in vivo metabolism generates a potent 5-HT2A antagonist metabolite (IC50 = 102 nM) [2]. Programs seeking a single agent that can simultaneously modulate glutamatergic tone and block serotonin-mediated psychotic symptoms should prioritize this regioisomer to enable this specific metabolic route.

Synthesis of Clinical Candidate JNJ-40411813 (ADX71149)

This compound is an essential synthon for the scale-up synthesis of the Phase 2 clinical candidate JNJ-40411813, a first-in-class mGlu2 PAM [3]. Procurement of the isomerically pure 3-hydroxymethyl form is mandatory to ensure the final drug substance's structural fidelity and to meet the pharmacological profile required for clinical trials in epilepsy and schizophrenia.

Quote Request

Request a Quote for (2-Chloropyridin-4-yl)(3-(hydroxymethyl)piperidin-1-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.